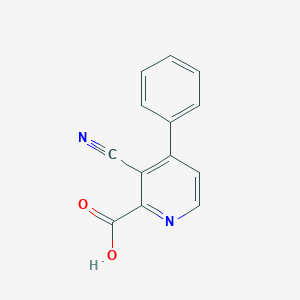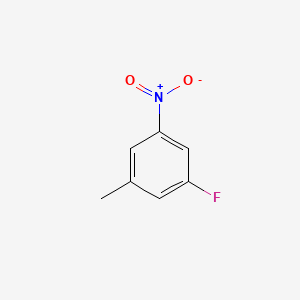
3-Fluoro-5-nitrotoluene
Overview
Description
3-Fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a nitro group at the 3rd and 5th positions, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
Target of Action
3-Fluoro-5-nitrotoluene is an aromatic derivative of toluene with a fluorine group attached to the 3rd position and a nitro group on the 5th position of toluene . It is majorly used in pharmaceutical and chemical industries as it is considered a precursor for many useful chemicals . The primary targets of this compound are androgen receptors, kinase inhibitors, and novel inhibitors .
Mode of Action
The interaction of this compound with its targets involves a series of chemical reactions. The nitro group on the 5th position of toluene is meta directing . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .
Biochemical Pathways
The biochemical pathways affected by this compound involve the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The compound’s success in the sm coupling reaction suggests that it has a relatively stable nature and is readily prepared . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent biochemical pathways. The compound’s interaction with androgen receptors, kinase inhibitors, and novel inhibitors can lead to the synthesis of its derivatives that are useful in the treatment of androgen receptor-mediated diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can impact the compound’s action . Additionally, the compound’s stability and readiness for preparation can be affected by the environmental conditions of the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitrotoluene typically involves nitration and fluorination reactions. One common method starts with the nitration of toluene to produce nitrotoluene, followed by selective fluorination. The nitration process involves the reaction of toluene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The fluorination step can be achieved using reagents such as cesium fluoride in dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by distillation or recrystallization to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-nitrotoluene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the fluorine atom can direct substitution to the ortho and para positions relative to itself.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Fluorination: Cesium fluoride in dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed:
Aminotoluene: Formed by the reduction of the nitro group.
Substituted Toluene Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoro-5-nitrotoluene is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
Pharmaceuticals: Used in the synthesis of various drugs, particularly those requiring fluorinated aromatic compounds.
Agrochemicals: Serves as an intermediate in the production of pesticides and herbicides.
Material Science: Utilized in the development of advanced materials, including polymers and resins.
Comparison with Similar Compounds
2-Fluoro-3-nitrotoluene: Another fluorinated nitrotoluene derivative with different substitution positions.
4-Fluoro-2-nitrotoluene: Similar structure but with the nitro group at the 2nd position and fluorine at the 4th position.
Uniqueness: 3-Fluoro-5-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where such specific substitution is required .
Properties
IUPAC Name |
1-fluoro-3-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMURRZVEWZEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567752 | |
| Record name | 1-Fluoro-3-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-08-1 | |
| Record name | 1-Fluoro-3-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


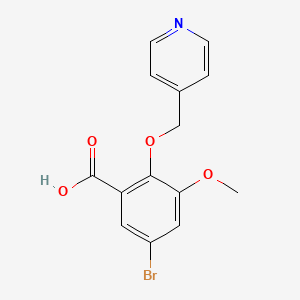



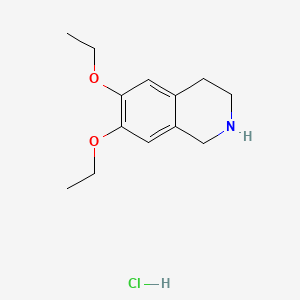
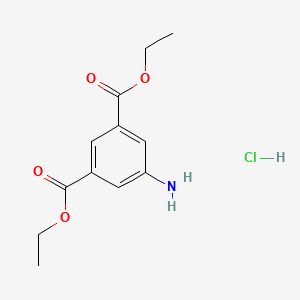
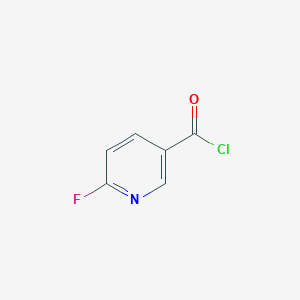


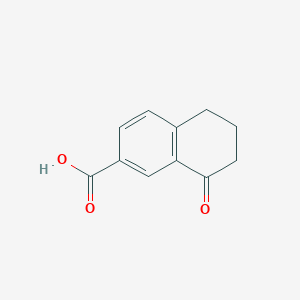
![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)
